Decarestrictine D

Cholesterol Biosynthesis Inhibition HepG2 Cell Assay IC50

Decarestrictine D (Tuckolide) is a 10-membered fungal lactone that inhibits cholesterol biosynthesis with an IC50 of 100 nM in HEP-G2 cells via a statin-independent mechanism—it does not inhibit HMG-CoA reductase. This unique mode of action makes it indispensable for dissecting alternative sterol regulatory pathways beyond the mevalonate route. Its high bio-selectivity (no antibacterial, antifungal, or antiviral activity) ensures clean experimental signals. Sourced from Penicillium spp., this compound also serves as a glycosylation scaffold for novel hybrid antibiotic synthesis. Bulk and custom synthesis inquiries welcome.

Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
CAS No. 127393-89-9
Cat. No. B1670111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarestrictine D
CAS127393-89-9
SynonymsDecarestrictine D;  SM 133;  Tuckolide;  Decarestrictin D;  decarestrictine D;  Decarestrictine D (Tuckolide)
Molecular FormulaC10H16O5
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC1CC(C=CC(C(CC(=O)O1)O)O)O
InChIInChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2-/t6-,7-,8+,9+/m1/s1
InChIKeyHWMMWMJBUOCCFZ-OJIZAPILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decarestrictine D (CAS 127393-89-9) Baseline Overview: A 10-Membered Lactone Cholesterol Biosynthesis Inhibitor


Decarestrictine D (CAS 127393-89-9), also known as tuckolide, is a fungal secondary metabolite belonging to the decarestrictine family of 10-membered lactones [1]. It is primarily isolated from various Penicillium species (P. simplicissimum, P. corylophilum) and Polyporus tuberaster [1]. Decarestrictine D is characterized by its potent and selective inhibition of cholesterol biosynthesis, a property that has made it an attractive lead compound for the development of novel hypolipidemic agents [1][2]. Its unique structural features, distinct from classical statins, suggest a different mode of action, making it a valuable tool for probing alternative pathways in cholesterol metabolism [2].

Why Generic Substitution of Decarestrictine D Fails: Evidence of Non-Interchangeability with In-Class Compounds


The decarestrictine family exhibits significant structural and biological heterogeneity, rendering simple substitution between its members (e.g., Decarestrictine B or L) scientifically invalid. While all are 10-membered lactones from Penicillium spp., their potency, selectivity, and molecular targets can differ dramatically [1]. The biosynthetic pathway involves a non-enzymatic conversion of precursors like Decarestrictines A1/A2 into the main product Decarestrictine D, highlighting that the precise molecular architecture is a product of a specific, often non-enzymatic, maturation process that is not easily replicated for other analogs [2]. Furthermore, the documented high bio-selectivity of Decarestrictine D—its lack of antibacterial, antifungal, or antiviral activity—is not a universal trait across the family, meaning that substituting a related compound could introduce off-target effects not present with the parent molecule [1].

Quantitative Evidence Guide for Decarestrictine D: Comparator-Based Differentiation Data


Decarestrictine D Exhibits Superior Cholesterol Biosynthesis Inhibition Potency Compared to Decarestrictine B

In a head-to-head comparison of inhibitory activity against cholesterol biosynthesis, Decarestrictine D demonstrates substantially higher potency than its close structural analog, Decarestrictine B [1]. The IC50 of Decarestrictine D in HEP-G2 human liver cells is 100 nM [1]. In contrast, the IC50 for Decarestrictine B in similar in vitro assays is reported in the micromolar range . This represents a potency difference of at least one order of magnitude, establishing Decarestrictine D as the more potent inhibitor for research applications focused on cholesterol metabolism.

Cholesterol Biosynthesis Inhibition HepG2 Cell Assay IC50

Decarestrictine D Provides a Distinct Mechanism of Action from HMG-CoA Reductase Inhibitors (Statins)

A key point of differentiation for Decarestrictine D is its proposed mechanism of action, which is distinct from the widely used statin class of cholesterol-lowering drugs (e.g., lovastatin, simvastatin) [1]. Studies indicate that Decarestrictine D does not inhibit HMG-CoA reductase (HMGCR), the primary target of statins, to impede cholesterol biosynthesis . This is a critical distinction, as statins like lovastatin act as competitive inhibitors of HMG-CoA reductase with IC50 values of 24 nM in HepG2 cells [2]. The structural difference between Decarestrictine D and known HMG-CoA reductase inhibitors like mevinolin and compactin further supports the premise of an alternative mode of action [1].

Mechanism of Action Cholesterol Biosynthesis Pathway HMG-CoA Reductase

Decarestrictine D Demonstrates High Biological Selectivity with No Significant Antimicrobial Activity

Decarestrictine D exhibits a clean and highly selective biological profile, showing no significant antibacterial, antifungal, antiprotozoal, or antiviral activity [1]. This is in stark contrast to other 10-membered lactones and decarestrictine analogs that have been reported to possess antifungal properties [2][3]. For example, multiplolides A and B, which are also 10-membered lactones, show antifungal activity against Candida albicans with IC50 values of 7 and 2 µg/mL, respectively [2]. Similarly, recent studies on decarestrictine analogs like decarestrictine P and penicitone have included evaluations for antimicrobial activities [3].

Selectivity Antimicrobial Activity Off-Target Effects

Decarestrictine D is the Primary Product of a Non-Enzymatic Late-Stage Biosynthetic Conversion

A unique aspect of Decarestrictine D's formation is its derivation from other family members (Decarestrictines A1 and A2) via a non-enzymatic reaction under acidic fermentation conditions [1]. This study identifies Decarestrictine D as the main product of this conversion, alongside the formation of new minor products Decarestrictines N and O [1]. This is in contrast to Decarestrictines A1/A2, which are biosynthetic precursors that are converted downstream. This understanding has been successfully applied to manipulate secondary metabolite patterns in fermentations to direct production toward desired decarestrictine members, including Decarestrictine D [1].

Biosynthesis Fermentation Decarestrictine A1/A2

Decarestrictine D Serves as a Validated Glycosylation Receptor for Novel Hybrid Antibiotic Synthesis

Decarestrictine D has been successfully utilized as a receptor in glycosylation reactions to synthesize novel hybrid antibiotics [1]. This is a specific synthetic application that is not broadly documented for all decarestrictine family members. While both Decarestrictine B and D have been used in this context, the ability to functionalize the core structure through glycosylation expands the chemical space and potential applications of Decarestrictine D as a scaffold for developing new bioactive molecules [2].

Glycosylation Hybrid Antibiotics Synthetic Utility

Recommended Research and Industrial Application Scenarios for Decarestrictine D


Potent Inhibition of Hepatic Cholesterol Biosynthesis in Cell-Based Assays

Utilize Decarestrictine D as a validated, potent inhibitor (IC50 = 100 nM) of cholesterol biosynthesis in HEP-G2 human liver cells. This application is ideal for studies investigating the regulation of sterol synthesis, particularly those seeking to bypass the well-characterized HMG-CoA reductase pathway and explore alternative mechanisms [1].

Mechanistic Studies of Non-Statin Cholesterol Regulation

Employ Decarestrictine D as a chemical probe to dissect cholesterol biosynthetic pathways distinct from those targeted by statins. Its documented lack of HMG-CoA reductase inhibition makes it a powerful tool for identifying and validating novel molecular targets involved in lipid metabolism, as well as for comparative studies alongside traditional statins like lovastatin and simvastatin [2].

Selective Inhibition for Clean Pharmacological Profiling

Apply Decarestrictine D in cell-based or in vivo models where a high degree of selectivity is paramount. Its demonstrated absence of significant antibacterial, antifungal, antiprotozoal, or antiviral activity minimizes off-target effects, providing a cleaner signal for focused research on cholesterol biosynthesis and related metabolic pathways [1].

Scaffold for Hybrid Antibiotic Synthesis via Glycosylation

Use Decarestrictine D as a starting material or scaffold for semi-synthetic derivatization, specifically through glycosylation reactions. This application is relevant for medicinal chemistry programs aiming to generate novel hybrid antibiotics with potentially altered or enhanced biological properties, leveraging the core 10-membered lactone structure of Decarestrictine D [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decarestrictine D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.